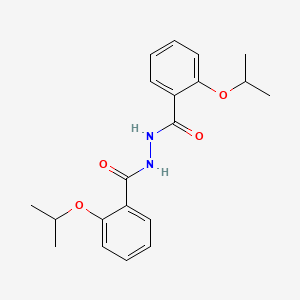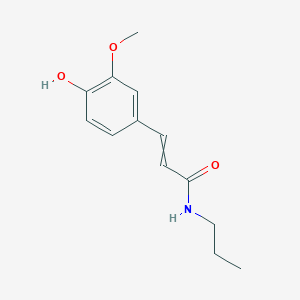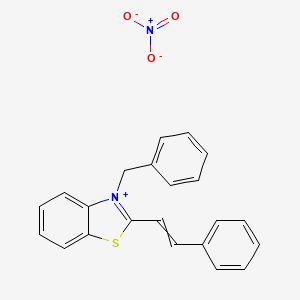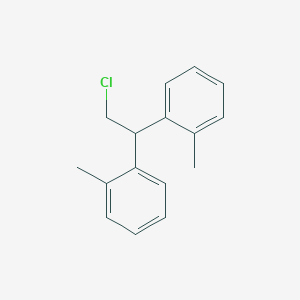![molecular formula C13H20O B14312923 1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane CAS No. 113737-42-1](/img/structure/B14312923.png)
1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane is a chemical compound with the molecular formula C13H20O. It is a derivative of bicyclo[2.2.1]heptane, which is a bicyclic structure known for its rigidity and stability. The compound features a prop-2-yn-1-yloxy group attached to the bicyclo[2.2.1]heptane framework, making it an interesting subject for various chemical studies and applications.
準備方法
The synthesis of 1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane typically involves the following steps:
Starting Material: The synthesis begins with 1,7,7-trimethylbicyclo[22
Reaction with Propargyl Alcohol: Camphor is reacted with propargyl alcohol in the presence of a suitable catalyst to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO).
Purification: The product is then purified using standard techniques such as column chromatography to obtain pure this compound.
化学反応の分析
1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The prop-2-yn-1-yloxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
科学的研究の応用
1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials due to its unique structural properties.
作用機序
The mechanism of action of 1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence biochemical pathways related to oxidative stress, inflammation, and cell signaling.
類似化合物との比較
1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane can be compared with similar compounds such as:
Camphor: A well-known compound with similar bicyclic structure but different functional groups.
Borneol: Another bicyclic compound with hydroxyl groups instead of the prop-2-yn-1-yloxy group.
Isoborneol: An isomer of borneol with similar properties but different spatial arrangement.
These comparisons highlight the uniqueness of 1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[22
特性
CAS番号 |
113737-42-1 |
|---|---|
分子式 |
C13H20O |
分子量 |
192.30 g/mol |
IUPAC名 |
1,7,7-trimethyl-2-prop-2-ynoxybicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H20O/c1-5-8-14-11-9-10-6-7-13(11,4)12(10,2)3/h1,10-11H,6-9H2,2-4H3 |
InChIキー |
YLTFLHROYCEOSJ-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1(C(C2)OCC#C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline](/img/structure/B14312846.png)
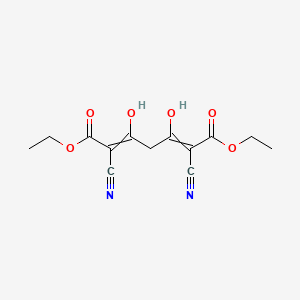
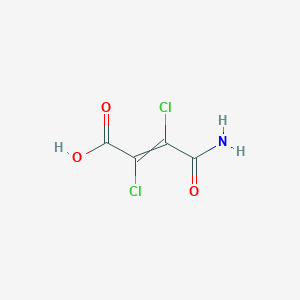
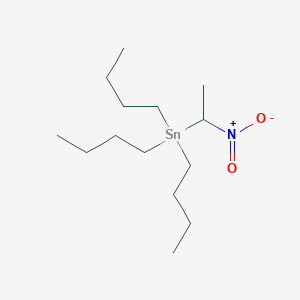
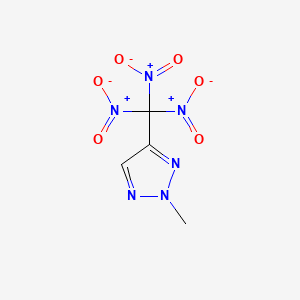
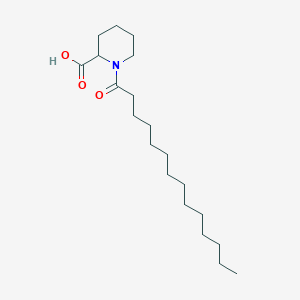
silane](/img/structure/B14312892.png)
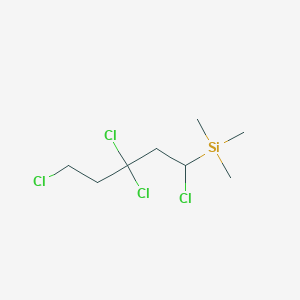
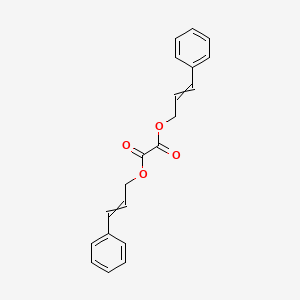
![2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14312914.png)
